molecular formula C9H9Cl B169245 1-Chloro-4-cyclopropylbenzene CAS No. 1798-84-1

1-Chloro-4-cyclopropylbenzene

Cat. No.: B169245
CAS No.: 1798-84-1
M. Wt: 152.62 g/mol
InChI Key: HXBOFIGSLNDZRW-UHFFFAOYSA-N
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Description

1-Chloro-4-cyclopropylbenzene is an organic compound with the molecular formula C₉H₉Cl It is a derivative of benzene, where a chlorine atom and a cyclopropyl group are substituted at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-cyclopropylbenzene can be synthesized through several methods. One common approach involves the chlorination of 4-cyclopropylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the para position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-cyclopropylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding cyclopropylbenzene derivatives.

    Reduction Reactions: Reduction can lead to the formation of cyclopropylbenzene by removing the chlorine atom.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.

Major Products:

    Substitution: Products vary depending on the substituent introduced.

    Oxidation: Cyclopropylbenzene derivatives with additional functional groups.

    Reduction: Cyclopropylbenzene.

Scientific Research Applications

1-Chloro-4-cyclopropylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-chloro-4-cyclopropylbenzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the chlorine atom is typically displaced by a nucleophile. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

1-Chloro-4-cyclopropylbenzene can be compared with other similar compounds such as:

    1-Chloro-4-methylbenzene: Similar structure but with a methyl group instead of a cyclopropyl group.

    1-Chloro-4-ethylbenzene: Contains an ethyl group in place of the cyclopropyl group.

    1-Chloro-4-isopropylbenzene: Features an isopropyl group instead of a cyclopropyl group.

Uniqueness: The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs

Properties

IUPAC Name

1-chloro-4-cyclopropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBOFIGSLNDZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170869
Record name 1-Chloro-4-cyclopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798-84-1
Record name 1-Chloro-4-cyclopropylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-4-cyclopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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